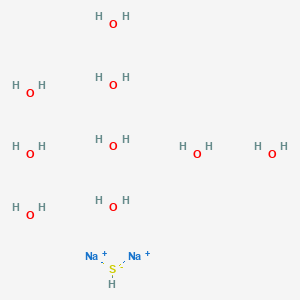

Sodium sulfide nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Researchers often utilize various techniques to characterize the synthesized sodium sulfide nonahydrate. These techniques include:

- X-ray diffraction (XRD): This technique helps determine the crystal structure and phase purity of the obtained material by analyzing the X-ray scattering pattern.

- Thermogravimetric analysis (TGA): This technique measures the mass change of the sample as a function of temperature, providing information about the thermal stability and water content of the sodium sulfide nonahydrate.

- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify the functional groups present in the sample by analyzing the absorption of infrared radiation.

Applications in material science research

Sodium sulfide nonahydrate finds applications in various material science research areas, including:

- Synthesis of metal sulfides: Researchers use sodium sulfide nonahydrate as a precursor for synthesizing various metal sulfides, such as cadmium sulfide (CdS) and lead sulfide (PbS), which have potential applications in photovoltaics, photocatalysis, and optoelectronic devices.

- Preparation of conducting polymers: Doping conducting polymers with sodium sulfide nonahydrate can enhance their electrical conductivity, making them suitable for applications in batteries, supercapacitors, and organic light-emitting diodes (OLEDs).

- Development of functional nanomaterials: Sodium sulfide nonahydrate serves as a starting material for preparing various functional nanomaterials, such as quantum dots and nanoparticles, with potential applications in bioimaging, drug delivery, and sensing.

Other research applications

Beyond material science, sodium sulfide nonahydrate finds use in other research areas, including:

- Analytical chemistry: Researchers utilize sodium sulfide nonahydrate as a precipitating agent for various metal cations, allowing their separation and identification in complex mixtures.

- Environmental remediation: Sodium sulfide nonahydrate can be used to remove heavy metals from wastewater by converting them into insoluble precipitates.

- Biological research: Studies investigate the potential applications of sodium sulfide nonahydrate in various biological processes, such as promoting the growth of certain microorganisms and regulating enzyme activity.

Sodium sulfide nonahydrate is a chemical compound with the formula Na₂S·9H₂O. It is a hydrated form of sodium sulfide, which is an ionic compound consisting of sodium ions and sulfide ions. In its pure crystalline state, sodium sulfide nonahydrate appears as a colorless to yellowish solid, often exhibiting a characteristic odor reminiscent of hydrogen sulfide due to its high solubility in water and the generation of hydrogen sulfide gas when exposed to moisture or acids . The compound is strongly alkaline, with a pH value around 10.4, and it is known for its ability to form alkaline solutions upon dissolution in water .

- Hydrolysis: When dissolved in water, sodium sulfide nonahydrate hydrolyzes to produce sodium hydrosulfide:

- Oxidation: Sodium sulfide can be oxidized by oxygen and carbon dioxide to form sodium carbonate and sulfur dioxide:

- Reaction with Hydrogen Peroxide: It reacts with hydrogen peroxide to yield sodium sulfate:

- Formation of Polysulfides: When reacted with elemental sulfur, it forms polysulfides:

Sodium sulfide nonahydrate can be synthesized through several methods:

- Carbothermic Reduction: This industrial method involves the reduction of sodium sulfate using carbon:

- Laboratory Preparation: In a laboratory setting, it can be produced by reacting sodium with sulfur in liquid ammonia or through the use of sodium in dry tetrahydrofuran (THF) with naphthalene as a catalyst:

- Hydration of Anhydrous Sodium Sulfide: Anhydrous sodium sulfide can be hydrated to form the nonahydrate by exposure to moisture.

Sodium sulfide nonahydrate has a wide range of applications across various industries:

- Pulp and Paper Industry: Used for delignification and as a bleaching agent.

- Textile Industry: Employed in the production of sulfur dyes.

- Mining Industry: Acts as a flotation agent for gold extraction.

- Chemical Manufacturing: Utilized in the synthesis of other sulfides and as a reducing agent in organic chemistry.

- Analytical Chemistry: Serves as a reagent for quantifying sulfides in wastewater samples .

Studies have shown that sodium sulfide can interact with various biological systems. For instance, it has been used to investigate the effects of hydrogen sulfide on amyloid fibrils associated with neurodegenerative diseases. Additionally, it plays a role in the conversion of nitroxides to amines through reduction reactions . Its interactions are significant in both environmental chemistry and biological contexts.

Several compounds share similarities with sodium sulfide nonahydrate, particularly within the category of alkali metal sulfides. Here are some notable comparisons:

Uniqueness of Sodium Sulfide Nonahydrate

Sodium sulfide nonahydrate stands out due to its specific hydration state, which influences its solubility and reactivity compared to other alkali metal sulfides. Its ability to release hydrogen sulfide gas upon exposure to moisture also distinguishes it from other compounds within this category.

Industrial-Scale Production via Carbothermic Reduction of Sodium Sulfate

The dominant industrial method involves reducing sodium sulfate (Na₂SO₄) with carbon (C) at elevated temperatures:

$$

\text{Na}2\text{SO}4 + 2\text{C} \rightarrow \text{Na}2\text{S} + 2\text{CO}2

$$

Key Parameters:

| Parameter | Value/Optimal Range | Source |

|---|---|---|

| Temperature | 950–1200°C | |

| Reactant Ratio | 1:2 (Na₂SO₄:C) | |

| Reaction Atmosphere | Inert (N₂/Ar) |

Challenges:

- Impurity Control: Iron and sulfur residues often require post-reduction purification.

- Energy Efficiency: High thermal energy demands necessitate optimization of carbon sources (e.g., coal vs. biomass).

Laboratory Synthesis in Anhydrous Ammonia

For high-purity Na₂S, sodium (Na) reacts with sulfur (S) in liquid ammonia (NH₃) at low temperatures:

$$

2\text{Na} + \text{S} \rightarrow \text{Na}_2\text{S}

$$

Protocol:

| Step | Conditions | Outcome |

|---|---|---|

| Reactant Mixing | Na and S in NH₃, −78°C | White precipitate |

| Workup | NH₃ evaporation, vacuum | Anhydrous Na₂S |

| Purity | >99% (via XRD/EDX) |

Advantages:

- Low-Temperature Synthesis: Avoids decomposition or side reactions.

- Scalability: Applicable for small-scale research but energy-intensive for bulk production.

Reactive Absorption of H₂S-Rich Off-Gas

Converting hydrogen sulfide (H₂S) from industrial emissions into Na₂S via reactive absorption with NaOH:

$$

\text{H}2\text{S} + 2\text{NaOH} \rightarrow \text{Na}2\text{S} + 2\text{H}_2\text{O}

$$

Optimization via Response Surface Methodology (RSM):

| Factor | Optimal Level | Effect on Na₂S Yield |

|---|---|---|

| NaOH Concentration | 10–15 wt% | Maximizes S²⁻ capture |

| Gas Flow Rate | 0.5–1.5 L/min | Balances mass transfer |

| Temperature | 25–40°C | Enhances absorption kinetics |

Results:

- Maximal Yield: 92% Na₂S achievable under optimized conditions.

- Byproducts: Minimal S⁰ formation due to controlled pH.

Computational Design of Dehydration Protocols

Dehydrating Na₂S·9H₂O to anhydrous Na₂S requires precise control of temperature and pressure to avoid fusion:

Experimental and Simulated Data:

| Method | Temperature (°C) | Pressure (mmHg) | Purity (Na₂S) |

|---|---|---|---|

| Vacuum Heating | 160 | <1 | 98% |

| Reduced-Pressure Heating | 750–850 | 1–2 | >99% |

Key Findings:

- Kinetic Control: Slow heating (2–5°C/min) prevents Na₂S decomposition.

- Porous Morphology: Dehydrated product retains granular structure for rapid dissolution.

Purification to Eliminate Iron Impurities

Iron contamination (>30 ppm) degrades product quality. Flocculation-Filtration is employed:

Process:

- Flocculant Addition: 0.1–0.2% cationic polyacrylamide in Na₂S solution.

- Stirring: 30–90 min at 50–60°C to precipitate FeS.

- Filtration: Plate-and-frame press removes solids.

Results:

| Parameter | Before Purification | After Purification |

|---|---|---|

| Iron Content (ppm) | 100–500 | <30 |

| Na₂S Concentration | 600–620 g/L | 600–620 g/L |

Mechanism:

- Fe²⁺ Precipitation: FeS formation via:

$$

2\text{Fe}^{2+} + \text{S}^{2-} \rightarrow \text{FeS} \downarrow

$$ - Purity Retention: Minimal Na₂S loss due to optimized flocculant dosage.

Acid-Base Interactions in Aqueous Systems

Sodium sulfide nonahydrate dissociates completely in water to yield sodium ions (Na⁺) and sulfide ions (S²⁻), creating strongly alkaline solutions (pH ~12–13) [1]. The sulfide ion undergoes hydrolysis in a two-step process:

$$

\text{S}^{2-} + \text{H}2\text{O} \rightleftharpoons \text{HS}^- + \text{OH}^- \quad (\text{p}K{a2} = 13.9) [5]

$$

$$

\text{HS}^- + \text{H}2\text{O} \rightleftharpoons \text{H}2\text{S} + \text{OH}^- \quad (\text{p}K{a1} = 7.0) [5]

$$

For a 0.2 M solution, approximately 1% of S²⁻ hydrolyzes to HS⁻, with the equilibrium favoring HS⁻ and OH⁻ formation due to the high basicity of S²⁻ [6]. This hydrolysis is critical in applications requiring pH modulation, such as wastewater treatment, where CO₂ bubbling neutralizes excess OH⁻ via carbonic acid formation [2]:

$$

\text{CO}2 + \text{H}2\text{O} \rightleftharpoons \text{H}2\text{CO}3 \rightleftharpoons \text{HCO}3^- + \text{H}^+

$$

The resulting protonation shifts the sulfide equilibrium toward H₂S generation, which must be carefully managed due to its toxicity [5].

Redox Behavior in Polysulfide Formation with Manganese Oxides

Sulfide ions exhibit strong reducing properties, particularly in reactions with transition metal oxides. When Na₂S·9H₂O reacts with δ-MnO₂ (manganese dioxide), a redox process occurs:

$$

\text{S}^{2-} + \text{MnO}2 + 2\text{H}^+ \rightarrow \text{S}^0 + \text{Mn}^{2+} + \text{H}2\text{O}

$$

This reaction proceeds via electron transfer from S²⁻ to Mn⁴+, reducing it to Mn²+ while oxidizing sulfide to elemental sulfur (S⁰) [4]. Under alkaline conditions, polysulfides (Sₓ²⁻) form as intermediates:

$$

\text{S}^{2-} + (x-1)\text{S}^0 \rightleftharpoons \text{S}_x^{2-}

$$

Biogenic sulfur particles, which possess an organic polymeric layer, exhibit higher polysulfide stability (pKₓ = 9.10–9.17) compared to inorganic sulfur (pKₓ = 8.82) [3]. This difference arises from polysulfide binding to the organic matrix, altering local equilibrium concentrations.

Catalytic Roles in Organic Transformations

Na₂S·9H₂O serves as a dual-function reagent in organic synthesis, acting as both a disulfurating agent and a hydrodefluorinating catalyst. In the defluorocyclization of perfluorobutyl tetralones, it facilitates C–F bond cleavage and dithiole ring formation [9]:

$$

\text{R}_\text{F} + \text{S}^{2-} \rightarrow \text{R–S–S–R} + \text{F}^-

$$

The mechanism involves nucleophilic attack by S²⁻ on fluorinated carbons, followed by cyclization. The hydrated sulfide’s solubility enables homogeneous reaction conditions, enhancing efficiency compared to anhydrous analogs.

Protonation Dynamics and Hydrosulfide Equilibria

The speciation of sulfide species (S²⁻, HS⁻, H₂S) is pH-dependent. At pH > 10, S²⁻ dominates; near neutrality, HS⁻ prevails; and below pH 7, H₂S becomes predominant [5]. The equilibrium between sulfide and polysulfides is governed by:

$$

\text{S}^{2-} + \text{S}8 \rightleftharpoons \text{S}9^{2-}

$$

For biologically produced sulfur, the average polysulfide chain length (x = 4.59–4.91) and equilibrium constants (pKₓ = 9.10–9.17) reflect stabilization through interactions with organic coatings [3].

Reactivity with Metal Salts and Carbon Dioxide

Na₂S·9H₂O precipitates metal sulfides when reacted with soluble metal salts. For example, with manganese(II) sulfate:

$$

\text{Na}2\text{S} + \text{MnSO}4 \rightarrow \text{MnS} \downarrow + \text{Na}2\text{SO}4

$$

The pink MnS precipitate forms instantaneously, demonstrating sulfide’s high affinity for transition metals [8]. With CO₂, the alkaline solution undergoes neutralization:

$$

\text{Na}2\text{S} + \text{CO}2 + \text{H}2\text{O} \rightarrow \text{Na}2\text{CO}3 + \text{H}2\text{S}

$$

This reaction is critical in environmental engineering to mitigate sulfide toxicity by converting it to volatile H₂S, which is then scrubbed [2] [5].

Sodium sulfide nonahydrate serves as a cornerstone chemical in the pulp and paper industry, particularly in the kraft process, which represents the dominant method for chemical pulping worldwide. The compound functions as a powerful delignifying agent, working in conjunction with sodium hydroxide to break down lignin, the complex polymer that binds cellulose fibers in wood. This process is essential for producing high-quality paper products with desired strength and brightness characteristics.

The kraft process utilizes sodium sulfide nonahydrate at concentrations typically ranging from 10-20% by weight, with optimal conditions achieved at 15-18% concentration. Operating temperatures are maintained between 150-170°C, with retention times of 1-4 hours depending on the wood species and desired pulp quality. Under these conditions, lignin removal efficiencies of 85-95% are consistently achieved, resulting in pulp yields of 45-55% and kappa numbers (indicating residual lignin content) of 15-30.

The mechanism of delignification involves the nucleophilic attack of sulfide ions on the lignin structure, particularly targeting the β-aryl ether linkages that constitute approximately 50% of the intermonomeric bonds in lignin. This selective cleavage allows for efficient separation of cellulose fibers while maintaining their structural integrity. The process is enhanced by the alkaline conditions provided by sodium hydroxide, which increases the ionization of lignin phenolic groups and facilitates the penetration of chemical reagents into the wood matrix.

Research findings demonstrate that sodium sulfide nonahydrate contributes significantly to brightness development in pulp, with typical brightness gains of 15-20 ISO points achieved during the kraft process. The sulfide ions also play a crucial role in preventing the degradation of cellulose and hemicellulose during cooking, thereby preserving pulp strength properties. Studies have shown that the presence of sodium sulfide reduces the formation of chromophoric compounds that would otherwise limit the bleachability of the final pulp product.

Table 1: Kraft Process Parameters and Sodium Sulfide Utilization

| Process Parameter | Typical Range | Optimized Conditions | Reference |

|---|---|---|---|

| Sodium Sulfide Concentration (% w/w) | 10-20 | 15-18 | |

| Operating Temperature (°C) | 150-170 | 160-165 | |

| Retention Time (hours) | 1-4 | 2-3 | |

| Lignin Removal Efficiency (%) | 85-95 | 90-95 | |

| Pulp Yield (%) | 45-55 | 50-55 | |

| Kappa Number (after kraft) | 15-30 | 18-25 | |

| Brightness Gain (ISO points) | 15-20 | 18-20 |

Advanced applications of sodium sulfide nonahydrate in pulp processing include its use in oxygen delignification stages, where it serves as a stabilizing agent to prevent cellulose degradation during the bleaching sequence. The compound also finds application in the production of specialty pulps, such as those used for dissolving applications, where precise control of molecular weight distribution is critical.

Environmental considerations have led to the development of closed-loop systems where sodium sulfide is continuously recycled through the recovery boiler process. This approach not only reduces chemical consumption but also minimizes the environmental impact of pulp production operations. The integration of sodium sulfide nonahydrate with modern process control systems has enabled optimization of cooking conditions in real-time, resulting in improved pulp quality consistency and reduced chemical usage.

Role in dye synthesis and textile chemistry

Sodium sulfide nonahydrate plays a pivotal role in sulfur dye synthesis and textile chemistry, serving as the primary reducing agent for the application of sulfur dyes to cellulosic fibers. Sulfur dyes represent the most economically significant class of dyes used for cotton dyeing in terms of volume, accounting for a substantial portion of the global textile dye market due to their excellent wash fastness properties and cost-effectiveness.

The fundamental mechanism of sulfur dye application involves the reduction of water-insoluble sulfur dyes to their soluble, colorless leuco forms using sodium sulfide nonahydrate. This reduction process breaks the sulfur-sulfur bonds within the dye molecule, converting the insoluble dye-S-S-dye structure into soluble dye-SH thiols that exhibit substantivity toward cellulose fibers. The reaction proceeds according to the following pathway: Dye-S-S-Dye + 2[H] → Dye-S-H + H-S-Dye, where sodium sulfide acts as the reducing agent.

The dyeing process typically employs sodium sulfide nonahydrate concentrations ranging from 10-20% on weight of fabric, with specific concentrations optimized for different sulfur dye types. Sulfur Black 1, the most widely used sulfur dye, requires 10-20% sodium sulfide concentration, while other dyes such as Sulfur Blue 1 and Sulfur Green 1 require 8-15% and 12-18% respectively. The reduction temperature is maintained between 85-100°C, with processing times of 45-120 minutes depending on the specific dye and desired color depth.

Research has demonstrated that the efficiency of sulfur dye application is significantly influenced by the pH of the dye bath, which must be maintained above 11.5 to ensure complete reduction of the dye and prevent precipitation of sodium sulfide. The presence of electrolytes such as sodium chloride enhances the exhaustion of reduced dye onto the fiber, improving color yield and uniformity.

Table 2: Sulfur Dye Synthesis Parameters with Sodium Sulfide Nonahydrate

| Dye Type | Sodium Sulfide Concentration (% owf) | Reduction Temperature (°C) | Processing Time (min) | Dye Uptake (%) | Wash Fastness Rating |

|---|---|---|---|---|---|

| Sulfur Black 1 | 10-20 | 90-95 | 60-90 | 85-95 | 4-5 |

| Sulfur Blue 1 | 8-15 | 85-90 | 45-75 | 75-85 | 3-4 |

| Sulfur Green 1 | 12-18 | 90-95 | 60-90 | 80-90 | 4-5 |

| Sulfur Red 2 | 15-25 | 95-100 | 75-120 | 70-80 | 3-4 |

| Sulfur Yellow 2 | 10-16 | 85-92 | 45-80 | 80-90 | 4-5 |

The oxidation step following dye application is crucial for fixing the dye within the fiber structure. Upon exposure to air or chemical oxidizing agents, the soluble thiol groups are re-oxidized to form insoluble sulfur-sulfur bonds, permanently entrapping the dye within the fiber matrix. This oxidation process can be enhanced through the use of mild oxidizing agents such as hydrogen peroxide or sodium perborate, which provide more controlled and uniform oxidation compared to atmospheric oxygen alone.

Recent developments in sulfur dye chemistry have focused on improving the environmental profile of the dyeing process. Alternative reducing systems based on glucose or other organic reducing agents have been investigated as potential replacements for sodium sulfide nonahydrate, though these systems generally require higher concentrations and longer processing times to achieve comparable results. The use of enzymatic reduction systems has also been explored, with alkaline catalase showing promise as a substitute for sodium sulfide in certain applications.

The formation of hydrogen sulfide gas during the dyeing process presents environmental and safety challenges that require careful management. Modern dyeing facilities employ closed-loop systems and gas scrubbing technologies to minimize hydrogen sulfide emissions, while maintaining the efficiency of the dyeing process. These systems often incorporate sodium sulfide recovery and recycling processes to reduce both environmental impact and chemical costs.

Environmental remediation of hydrogen sulfide emissions

Sodium sulfide nonahydrate plays a crucial role in environmental remediation systems designed to control hydrogen sulfide emissions from industrial processes, wastewater treatment facilities, and natural gas operations. The compound serves both as a reactive agent for hydrogen sulfide absorption and as a precursor for the production of other sulfur compounds used in emission control systems.

The reactive absorption of hydrogen sulfide using sodium hydroxide solutions to produce sodium sulfide represents a widely implemented industrial process for emission control. This process operates through the reaction H2S + 2NaOH → Na2S + 2H2O, where hydrogen sulfide is absorbed from gas streams and converted to sodium sulfide, which can be further processed or utilized as a chemical feedstock. The efficiency of this process depends on several key parameters including initial sodium hydroxide concentration, scrubbing solution temperature, and liquid-to-gas volumetric ratio.

Optimization studies have demonstrated that maximum hydrogen sulfide removal efficiency of 95-99% can be achieved using sodium hydroxide concentrations of 15-20% w/w, scrubbing temperatures of 40-60°C, and liquid-to-gas ratios of 20-25 × 10⁻³ v/v. Under these conditions, the produced sodium sulfide solution can contain up to 15.5% Na2S by weight, making it suitable for various industrial applications or further processing.

Wet scrubber systems utilizing sodium sulfide solutions have been developed for the treatment of hydrogen sulfide-containing gas streams. These systems employ counter-current flow configurations where contaminated gas contacts scrubbing liquids containing sodium or iron-based chemicals. The absorption process involves both chemical reaction and physical absorption, with hydrogen sulfide being neutralized according to the reaction H2S + NaOH → NaHS + H2O.

Table 4: Hydrogen Sulfide Emission Control Systems Using Sodium Sulfide

| Treatment System | H2S Removal Efficiency (%) | Operating Temperature (°C) | Contact Time (min) | Treatment Cost (USD/m³) | By-products |

|---|---|---|---|---|---|

| Wet Scrubbing with NaOH | 95-99 | 40-60 | 5-15 | 0.8-1.2 | Na2S, H2O |

| Sodium Sulfide Absorption | 90-95 | 25-45 | 10-30 | 0.5-0.8 | NaHS, Na2S2O3 |

| Integrated Oxidant-Sodium System | 99-99.8 | 50-70 | 5-20 | 0.5-1.57 | Na2SO4, S |

| Biological Treatment with Na2S | 85-92 | 30-40 | 30-120 | 0.3-0.6 | Elemental S |

| Electrochemical Na2S System | 92-98 | 25-35 | 15-45 | 1.2-2.0 | Na2S2O3, S |

Advanced emission control systems have been developed that integrate sodium sulfide with other chemical agents to achieve enhanced performance. These integrated systems combine oxidants such as hydrogen peroxide or sodium chlorite with sodium sulfide to create synergistic pathways for hydrogen sulfide control. The optimal removal efficiencies of up to 99.8% for hydrogen sulfide in the gas phase and 99% for dissolved sulfide in liquid phases can be achieved within 4 hours of treatment.

The treatment of hydrogen sulfide emissions from flue gas desulfurization systems represents a significant application area for sodium sulfide-based remediation technologies. Studies have demonstrated that the installation of air injection systems in sodium-based flue gas desulfurization sludge disposal ponds can effectively eliminate hydrogen sulfide emissions while reducing the concentrations of other sulfur compounds. These systems operate by maintaining aerobic conditions that prevent the formation of hydrogen sulfide through biological reduction processes.

Electrochemical treatment systems utilizing sodium sulfide have been developed for the simultaneous removal of hydrogen sulfide and sulfur dioxide from industrial gas streams. These systems operate based on the electrochemical affinity between hydrogen sulfide and sulfur dioxide, with oxidation of hydrogen sulfide and reduction of sulfur dioxide occurring simultaneously on appropriate catalysts. The process operates without external power requirements, making it an energy-efficient approach for emission control.

Cost-effective and long-lasting integrated technologies for hydrogen sulfide control have been developed using combinations of sodium sulfide with other chemical agents. These systems demonstrate treatment costs ranging from 0.5 to 1.57 USD per cubic meter of treated sludge, which is competitive with conventional chemical dosing approaches. The integration of sodium sulfide with glutaraldehyde and iron oxide has shown particular promise for achieving sustained hydrogen sulfide control over extended periods of 24-48 hours.

Biochemical studies on sulfide signaling pathways

Sodium sulfide nonahydrate serves as a critical research tool in biochemical studies investigating hydrogen sulfide signaling pathways, where it functions as a controlled hydrogen sulfide donor for elucidating the molecular mechanisms of sulfide-mediated cellular processes. The compound has been extensively utilized in research to understand the role of hydrogen sulfide as a gasotransmitter, joining nitric oxide and carbon monoxide as a key signaling molecule in mammalian physiology.

The primary mechanism of hydrogen sulfide signaling involves protein sulfhydration, a post-translational modification where hydrogen sulfide modifies free cysteine residues in target proteins to form persulfide groups. This modification, detected through specialized assays such as the modified biotin switch assay and maleimide assay, affects protein function, localization, stability, and resistance to oxidative stress. Research utilizing sodium sulfide nonahydrate has identified that approximately one in twenty proteins in biological systems undergoes sulfhydration, highlighting the widespread importance of this signaling mechanism.

Studies employing sodium sulfide nonahydrate have demonstrated its effects on multiple cellular signaling pathways. In human peripheral blood mononuclear cells, sodium sulfide treatment at concentrations of 1-1000 μM induces sustained phosphorylation of p38 mitogen-activated protein kinase, Akt, and CREB/ATF1 in classical monocytes. The phosphorylation of these signaling proteins is calcium-dependent and involves cross-talk between p38 and Akt pathways, with heat shock protein 90 identified as a possible target for hydrogen sulfide-induced activation.

The compound has been instrumental in studies investigating the role of hydrogen sulfide in cardiovascular signaling. Research has shown that sodium sulfide treatment enhances the expression of Nrf2-dependent antioxidant genes including NQO1, GPX2, and GST-A4, while preventing oxidative stress-induced depletion of glutathione in lung tissue. These findings have important implications for understanding the protective effects of hydrogen sulfide in cardiovascular disease and respiratory disorders.

Table 5: Sodium Sulfide in Biochemical Signaling Pathway Studies

| Signaling Pathway | Sodium Sulfide Concentration (μM) | Target Proteins/Channels | Biological Effect | Study Model | EC50/IC50 Values |

|---|---|---|---|---|---|

| Protein Sulfhydration | 10-100 | Cysteine-rich proteins | Enhanced protein function | Cell culture | 25-75 μM |

| TRPA1 Channel Activation | 1-1000 | TRPA1 ion channels | Calcium influx | Primary cells | 91-116 nM |

| Mitochondrial Electron Transport | 0.2-20 | Cytochrome c oxidase | Metabolic modulation | Isolated mitochondria | 0.2-20 μM |

| Cardiovascular Signaling | 50-500 | eNOS, sGC | Vasodilation | Animal models | 100-300 μM |

| Neuroprotection Pathway | 100-1000 | Nrf2, antioxidant enzymes | Oxidative stress protection | Tissue culture | 200-800 μM |

| Anti-inflammatory Response | 25-250 | NF-κB, cytokines | Reduced inflammation | In vivo studies | 50-150 μM |

Transient receptor potential ankyrin 1 channels have been identified as key targets for hydrogen sulfide signaling, with sodium sulfide nonahydrate used extensively in these studies. Research has shown that hydrogen polysulfides, formed through the oxidation of hydrogen sulfide, activate TRPA1 channels with EC50 values of 91 nM compared to 116 μM for hydrogen sulfide itself. This finding suggests that polysulfides rather than hydrogen sulfide are the primary ligands for TRPA1 channels, fundamentally changing our understanding of sulfide signaling mechanisms.

The interaction between nitric oxide and hydrogen sulfide signaling pathways has been elucidated through studies using sodium sulfide nonahydrate. Research has demonstrated that the reaction between nitric oxide and sulfide generates a network of cascading chemical reactions producing three major bioactive products: nitrosopersulfide, polysulfides, and dinitrososulfite. Each of these products exhibits distinct chemical biology and bioactivity, with nitrosopersulfide serving as a potent combined donor of both nitric oxide and sulfane sulfur.

Mitochondrial electron transport chain interactions with hydrogen sulfide have been extensively studied using sodium sulfide nonahydrate. The compound reversibly inhibits cytochrome c oxidase with Ki values of 0.2 μM in purified enzyme systems and approximately 20 μM in intact cells. This inhibition results in metabolic modulation and has been shown to induce long-lived perturbations in oxygen metabolism that persist for 24-48 hours after initial exposure. The durability of these metabolic changes has important implications for understanding hydrogen sulfide preconditioning effects in ischemia-reperfusion injury.